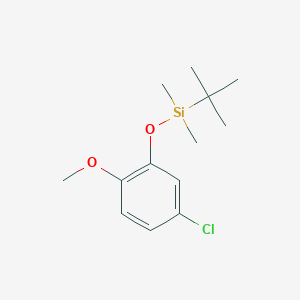

Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane

Description

tert-Butyl(5-chloro-2-methoxyphenoxy)dimethylsilane (CAS: 1881327-95-2) is a silyl ether compound characterized by a tert-butyldimethylsilyl (TBDMS) group attached to a substituted phenoxy moiety (5-chloro-2-methoxyphenyl). It is synthesized via silylation reactions and is typically isolated as a high-purity (95%) oil . Its applications include serving as a protective group in organic synthesis or as an intermediate in pharmaceutical and polymer chemistry.

Properties

IUPAC Name |

tert-butyl-(5-chloro-2-methoxyphenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUQTNFXMMRQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane typically involves the reaction of 5-chloro-2-methoxyphenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

5-chloro-2-methoxyphenol+tert-butyl(dimethyl)silyl chloridetriethylaminetert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane+HCl

Industrial Production Methods

In an industrial setting, the production of tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Hydrolysis: The silyl ether bond can be cleaved under acidic or basic conditions to yield 5-chloro-2-methoxyphenol and tert-butyl(dimethyl)silanol.

Common Reagents and Conditions

Nucleophiles: Amines, alkoxides

Oxidizing Agents: Potassium permanganate, chromium trioxide

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions

Major Products

Substitution: 5-chloro-2-methoxyphenylamine, 5-chloro-2-methoxyphenol derivatives

Oxidation: 5-chloro-2-methoxybenzoic acid, 5-chloro-2-methoxybenzaldehyde

Hydrolysis: 5-chloro-2-methoxyphenol, tert-butyl(dimethyl)silanol

Scientific Research Applications

Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane has several applications in scientific research:

Organic Synthesis: Used as a protecting group for phenols and alcohols, facilitating selective reactions.

Material Science: Employed in the synthesis of organosilicon polymers and materials with unique properties.

Pharmaceuticals: Utilized in the development of drug intermediates and active pharmaceutical ingredients.

Biochemistry: Acts as a reagent in the modification of biomolecules for analytical studies.

Mechanism of Action

The mechanism of action of tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane primarily involves its role as a protecting group. The silyl ether bond is stable under neutral and basic conditions but can be selectively cleaved under acidic conditions. This allows for the temporary protection of hydroxyl groups during multi-step synthetic processes. The molecular targets and pathways involved are typically related to the specific reactions in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in the Silyl Group

- tert-Butyldimethylsilyl (TBDMS) vs. Diphenylsilyl Derivatives tert-Butyl((R)-1-((2R,5R)-5-((R)-1-(t-butyldimethylsilyloxy)but-3-enyl)-tetrahydrofuran-2-yl)-tridecyloxy)-dimethylsilane (272): Features a TBDMS group and a complex tetrahydrofuran-derived substituent. The TBDMS group provides steric bulk, influencing reactivity in nucleophilic substitutions . tert-Butyl-((R)-1-((2R,5R)-5-((R)-1-(t-butyldiphenylsilyloxy)-but-3-enyl)-tetrahydrofuran-2-yl)tridecyloxy)-diphenylsilane (252): Replaces dimethyl groups with diphenylsilyl moieties.

Variations in Organic Substituents

- Phenolic vs. Alkenyl/Furan-Based Moieties tert-Butyl(5-chloro-2-methoxyphenoxy)dimethylsilane: The 5-chloro-2-methoxyphenoxy group introduces electronic effects (e.g., electron-withdrawing Cl, electron-donating OMe), affecting reactivity in electrophilic substitutions . tert-Butyl[(5-(4-chlorophenyl)furan-2-yl)oxy]dimethylsilane (6h): Substitutes the phenol with a chlorophenyl-furan ring. The furan’s aromaticity and conjugated system may increase UV absorbance and alter reaction pathways . tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane: Contains a dienyl chain, enabling participation in cycloaddition reactions, unlike the phenolic derivatives .

Functional Group Impact on Reactivity

- Iodide vs. Methoxy Substituents

Physicochemical Properties and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Compound 272 : Calculated m/z 568.4707 (C33H68O3Si2); Observed 568.4720 .

- Compound 252 : HRMS confirms molecular ion peaks consistent with diphenylsilyl groups .

Stability and Reactivity Trends

- Steric Effects : TBDMS derivatives (e.g., ) are more stable under basic conditions than diphenylsilyl analogues (e.g., ) due to reduced steric hindrance.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) decrease susceptibility to nucleophilic attack compared to alkenyl derivatives (e.g., ).

- Solubility: Phenolic silyl ethers (e.g., ) are less lipophilic than alkenyl or furan-based derivatives (e.g., ).

Biological Activity

Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane can be represented by the following chemical structure:

This structure features a tert-butyl group, a chloro-substituted phenoxy moiety, and dimethylsilyl functionalities, which may influence its biological interactions.

Antiparasitic Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiparasitic effects. For instance, derivatives containing thiochroman-4-one scaffolds have shown promising antileishmanial activity with effective concentrations (EC50) below 10 µM against Leishmania species . Although specific data on tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane is limited, the presence of chloro and methoxy groups suggests potential for similar biological activity.

Cytotoxicity

The cytotoxic properties of silane compounds have been explored in various research contexts. For example, studies have demonstrated that certain silane derivatives can inhibit cancer cell proliferation effectively . The cytotoxicity profile of tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane remains to be fully elucidated but may follow trends observed in related compounds.

The biological mechanisms through which silanes exert their effects are often linked to their ability to interact with cellular components. For example:

- Inhibition of Enzymatic Activity : Some silanes have been reported to inhibit cysteine proteases, which play crucial roles in various parasitic infections .

- Cell Membrane Interaction : The lipophilic nature of silanes allows them to integrate into cell membranes, potentially disrupting membrane integrity and function.

Study 1: Antileishmanial Activity

A study investigating the structure-activity relationship (SAR) of thiochroman derivatives found that modifications at specific positions significantly impacted their efficacy against Leishmania spp. Compounds with electron-withdrawing groups showed enhanced activity, suggesting that similar modifications in tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane could yield potent antiparasitic agents .

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation assessed the cytotoxic effects of various silane derivatives on human cancer cell lines. The findings indicated that certain structural features, such as the presence of halogens or methoxy groups, correlated with increased cytotoxicity . This suggests that tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane may possess similar properties worthy of further exploration.

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.